molecular formula C18H20O5 B1203837 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol CAS No. 117048-62-1

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

Cat. No.: B1203837
CAS No.: 117048-62-1
M. Wt: 316.3 g/mol
InChI Key: HVXBOLULGPECHP-AATRIKPKSA-N
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Description

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol is an organic compound with the molecular formula C18H20O5 and a molecular weight of 316.348 g/mol . This compound is known for its unique structure, which includes a methoxy group and a trimethoxyphenyl group attached to a phenol ring. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-methoxyphenol under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like ethanol, followed by heating the mixture to facilitate the reaction . The reaction proceeds through a condensation mechanism, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

CAS No.

117048-62-1

Molecular Formula

C18H20O5

Molecular Weight

316.3 g/mol

IUPAC Name

2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C18H20O5/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3/h5-11,19H,1-4H3/b6-5+

InChI Key

HVXBOLULGPECHP-AATRIKPKSA-N

SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=C(C(=C2)OC)OC)OC)O

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O

Synonyms

1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene
2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate
3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene
CA4DP
combretastatin A-4
combretastatin A-4 disodium phosphate
combretastatin A4
combretastatin A4 phosphate
CRC 87-09
CRC-98-09
deoxycombretastatin A-4
fosbretabulin
isocombretastatin A-4
NSC 817373
NSC-817373
phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate)
phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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